2-(Benzylsulfanyl)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Overview
Description
2-(Benzylsulfanyl)-N,3-diphenyl-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the benzylsulfanyl and diphenyl groups. Common reagents used in these reactions include benzyl chloride, phenylhydrazine, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(Benzylsulfanyl)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the fields of oncology and neurology.
Industry: Its applications in industry are limited but could include the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and overall reactivity.
2-(Benzylsulfanyl)-N-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: A closely related compound with slight variations in the substituents, affecting its chemical and biological properties.
Uniqueness
2-(Benzylsulfanyl)-N,3-diphenyl-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity
Biological Activity
The compound 2-(Benzylsulfanyl)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to comprehensively review the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazaspiro framework. Its molecular formula and structure can be depicted as follows:
- Molecular Formula : C₁₈H₁₈N₄S
- IUPAC Name : this compound
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds related to triazaspiro structures. For instance, a related compound demonstrated significant activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) ranged from 128 to 256 µg/mL, indicating substantial antifungal properties that merit further exploration for the compound .
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies suggest that this compound may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Disruption of Cellular Membrane Integrity : Similar compounds have been shown to disrupt fungal cell membranes, leading to cell death.
- Interaction with DNA : Potential intercalation with DNA could lead to inhibition of replication and transcription processes.
Study 1: Antifungal Efficacy
A study published in Brazillian Journal of Biology evaluated the antifungal efficacy of triazaspiro compounds against resistant strains of Candida. The results indicated that these compounds significantly inhibited biofilm formation and had a high efficacy against planktonic cells. This suggests potential clinical applications for treating invasive candidiasis .
Compound | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |
---|---|---|---|
2-(Benzylsulfanyl)-... | 128 - 256 | 512 - 1024 | Up to 92% |
Study 2: Anticancer Activity
In another study focusing on the anticancer properties of similar compounds, researchers found that treatment with the triazaspiro derivative resulted in a significant reduction in cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
MDA-MB-231 | 20 | Mitochondrial disruption |
Properties
IUPAC Name |
3-benzylsulfanyl-N,2-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS/c32-26(28-23-14-8-3-9-15-23)31-18-16-27(17-19-31)29-24(22-12-6-2-7-13-22)25(30-27)33-20-21-10-4-1-5-11-21/h1-15H,16-20H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLDJVUHWYGTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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